molecular formula C21H26N2O4S B2561169 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 921998-71-2

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No. B2561169
M. Wt: 402.51
InChI Key: HATONPIUULUTPE-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Eco-Friendly Synthesis Techniques

One application involves the eco-friendly synthesis of benzoxazepine derivatives, showcasing an efficient approach to synthesizing a series of malonamide and tetrahydrobenzo[b][1,4]oxazepine derivatives using a special catalytic system. This method emphasizes the use of aqueous media and room temperature conditions, underlining the importance of environmental sustainability in chemical synthesis (Babazadeh, Hosseinzadeh-Khanmiri, & Zakhireh, 2016).

Novel Synthesis Approaches

Another study presents novel one-pot multicomponent syntheses of tetrahydrobenzo[b][1,4]oxazepine derivatives. This synthesis pathway uses 2-aminophenols, Meldrum's acid, and isocyanides, indicating a versatile approach to creating these compounds with significant yields at ambient temperature, which could have implications for pharmaceutical development and material science (Shaabani et al., 2010).

Photophysical Properties

Research into the photophysical properties of oxazepine derivatives highlights their potential in developing novel materials with specific optical properties. One study on the synthesis, crystal structure, and photophysical properties of a novel fused oxazapolycyclic skeleton provides insights into their strong blue emission in dichloromethane, suggesting applications in optoelectronics and as fluorescent markers (Petrovskii et al., 2017).

Spectroscopic and X-ray Diffraction Studies

Spectroscopic and X-ray diffraction studies of novel benzimidazole fused-1,4-oxazepines offer a deeper understanding of the molecular structure and electronic properties of these compounds. Such studies are foundational for the development of new materials and drugs, providing a basis for predicting the behavior of these compounds in various applications (Almansour et al., 2016).

Enantioselective Construction

The organocatalytic asymmetric Mannich addition of 3-fluorooxindoles to dibenzo[b,f][1,4]oxazepines, yielding cyclic amines with chiral tetrasubstituted C-F stereocenters, represents a cutting-edge application in medicinal chemistry. This process enables the highly enantioselective construction of important pharmacophores, highlighting the compound's relevance in drug synthesis and development (Li, Lin, & Du, 2019).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-12-9-13(2)15(4)19(14(12)3)28(25,26)23-16-7-8-17-18(10-16)27-11-21(5,6)20(24)22-17/h7-10,23H,11H2,1-6H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATONPIUULUTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide

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